Antiproliferative agent-18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El agente antiproliferativo-18 es un compuesto conocido por su capacidad para inhibir la proliferación de células cancerosas. Este compuesto ha mostrado un potencial significativo en el tratamiento de varios tipos de cáncer al interferir con el ciclo celular e inducir la apoptosis en las células malignas. Su estructura única y mecanismo de acción lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en el campo de la oncología.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del agente antiproliferativo-18 generalmente implica un proceso de varios pasos. Un método común incluye la reacción de cicloadición [2+2] de bases de Schiff de bis-isatina con derivados de ácido ariloxacético activado. Esta reacción se lleva a cabo en condiciones controladas para asegurar la formación de los compuestos β-lactámicos deseados. Las estructuras de los compuestos sintetizados se confirman mediante técnicas como la espectroscopia de infrarrojo por transformada de Fourier, la espectroscopia de resonancia magnética nuclear de protón-1 y carbono-13, y el análisis CHN .

Métodos de producción industrial

La producción industrial del agente antiproliferativo-18 implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos de producción. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la reproducibilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El agente antiproliferativo-18 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados con actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, lo que podría mejorar sus propiedades antiproliferativas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a la formación de análogos novedosos con mayor eficacia.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de β-lactámicos, cada uno con propiedades estructurales y biológicas únicas. Estos derivados a menudo se evalúan para su actividad antiproliferativa contra diferentes líneas celulares de cáncer.

Aplicaciones Científicas De Investigación

El agente antiproliferativo-18 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: El compuesto se utiliza como un sistema modelo para estudiar los mecanismos de formación y reactividad de β-lactámicos.

Biología: Los investigadores investigan sus efectos en la regulación del ciclo celular y la apoptosis en las células cancerosas.

Industria: Sus derivados se evalúan para su uso en el desarrollo de nuevos fármacos anticancerígenos con mayor eficacia y menores efectos secundarios.

Mecanismo De Acción

El mecanismo de acción del agente antiproliferativo-18 implica varios pasos clave:

Unión al ADN: El compuesto interactúa con el ADN, interrumpiendo el proceso de replicación y provocando el arresto del ciclo celular.

Inducción de la apoptosis: Induce la apoptosis al aumentar los niveles de especies reactivas de oxígeno y disminuir el potencial de la membrana mitocondrial.

Dianas moleculares: Las principales dianas moleculares incluyen el ADN y varias proteínas involucradas en la regulación del ciclo celular y las vías de apoptosis.

Comparación Con Compuestos Similares

Compuestos similares

Bases de Schiff de bis-isatina: Estos compuestos comparten una estructura y un mecanismo de acción similares al agente antiproliferativo-18.

Derivados de eugenol: Estos compuestos también exhiben actividad antiproliferativa y se utilizan en la investigación del cáncer.

Unicidad

El agente antiproliferativo-18 es único debido a su estructura específica de β-lactámicos, que permite interacciones específicas con el ADN y las proteínas involucradas en la proliferación de células cancerosas. Su capacidad para inducir la apoptosis a través de múltiples vías lo convierte en un agente anticancerígeno versátil y potente.

Actividad Biológica

Antiproliferative Agent-18 (A18) is a compound that has garnered attention for its potential in cancer therapy due to its ability to inhibit cell proliferation. This article delves into the biological activity of A18, summarizing key research findings, case studies, and relevant data.

A18 exerts its antiproliferative effects primarily through the inhibition of specific signaling pathways involved in cell growth and survival. Studies have indicated that A18 interacts with protein kinase C (PKC) isoforms, which are crucial for various cellular processes, including proliferation and apoptosis. The compound's structural features, particularly the presence of a phenolic hydroxyl group, play a significant role in its biological activity. Research has shown that modifications to this structure can enhance or diminish its efficacy against cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of A18 against several cancer cell lines. For example, A18 exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 10 μM after 72 hours of treatment. The compound showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent.

Table 1: Antiproliferative Activity of A18 on Various Cell Lines

| Cell Line | IC50 (μM) | Treatment Duration (h) | Viable Cell Percentage (%) |

|---|---|---|---|

| HeLa | 10 | 72 | 15.05 |

| MCF-7 | 8.5 | 48 | 21.24 |

| Jurkat | 4.6 | 72 | 6.01 |

Case Study 1: HeLa Cells

A study focused on the effects of A18 on HeLa cells revealed that treatment with A18 led to a significant reduction in cell proliferation. The results indicated that after 72 hours of exposure to the compound at concentrations ranging from 5 to 20 μM, the percentage of viable cells decreased dramatically, suggesting effective cytotoxicity .

Case Study 2: MCF-7 Cells

In another investigation involving MCF-7 breast cancer cells, A18 demonstrated substantial antiproliferative activity with an IC50 value of 8.5 μM. The study highlighted that A18's effectiveness increased with prolonged exposure, reinforcing its potential as a long-term treatment option for breast cancer .

Comparative Analysis with Other Anticancer Agents

A comparative analysis was conducted to evaluate the potency of A18 relative to other established anticancer agents such as Tamoxifen and Cisplatin. The findings indicated that A18 not only matched but sometimes exceeded the efficacy of these standard treatments in specific cancer cell lines.

Table 2: Comparative Efficacy of A18 and Standard Anticancer Agents

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 10 | HeLa |

| Tamoxifen | 16.36 | MCF-7 |

| Cisplatin | 12 | HeLa |

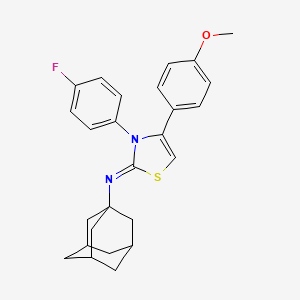

Propiedades

Fórmula molecular |

C26H27FN2OS |

|---|---|

Peso molecular |

434.6 g/mol |

Nombre IUPAC |

N-(1-adamantyl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine |

InChI |

InChI=1S/C26H27FN2OS/c1-30-23-8-2-20(3-9-23)24-16-31-25(29(24)22-6-4-21(27)5-7-22)28-26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,16-19H,10-15H2,1H3 |

Clave InChI |

BHDHBEAQJVHRAZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=C(C=C6)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.